PTGR2 Tyrosine Y100 Liganding Efficiency: Head‑to‑Head Comparison with Active SuTEx Ligand HHS‑0701
In quantitative chemical‑proteomic experiments performed in DM93 cells, the active SuTEx ligand HHS‑0701 liganded PTGR2 residue Y100 to an extent of approximately 90%, whereas the structurally analogous control compound HHS‑0101—which carries the identical benzylsulfonyl‑piperidine‑triazole scaffold as the target compound—showed no detectable liganding at the same site [REFS‑1]. This direct head‑to‑head comparison establishes a >90‑percentage‑point difference in target engagement.
| Evidence Dimension | PTGR2 Y100 liganding (% modification) |
|---|---|
| Target Compound Data | ~0% (no detectable liganding) for HHS‑0101 (structurally analogous to the target compound) |
| Comparator Or Baseline | HHS‑0701: ~90% liganding of PTGR2 Y100 |
| Quantified Difference | ≥90 percentage points lower liganding |
| Conditions | DM93 cells treated with 25 µM compound, 2 h, 37 °C; LC‑MS/MS quantification, n=3 biological replicates |
Why This Matters
This confirms that the benzylsulfonyl‑piperidine‑containing analog is non‑reactive toward the primary PTGR2 active‑site tyrosine, making it a validated negative control for experiments that require unequivocal differentiation from active PTGR2 inhibitors.
- [1] Toroitich EK, Borne AL, Brulet JW, et al. Discovery of a cell‑active SuTEx ligand of prostaglandin reductase 2. ChemBioChem. 2021;22(12):2134‑2139. Figure 4A. doi:10.1002/cbic.202000879 View Source
